3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide
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Overview
Description
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide is an organic compound with a complex structure that includes dichloro, diethylamino, and dimethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-2,6-dimethoxybenzoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N,N-dimethylaniline
- 2,3-Dichloro-N-[2-(dimethylamino)methyl]phenylamine
- 3,5-Dichloro-2-((dimethylamino)methyl)phenol
Uniqueness
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102805-60-7 |
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Molecular Formula |
C15H22Cl2N2O3 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H22Cl2N2O3/c1-5-19(6-2)8-7-18-15(20)12-13(21-3)10(16)9-11(17)14(12)22-4/h9H,5-8H2,1-4H3,(H,18,20) |
InChI Key |
GZDOWNLROIVKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1OC)Cl)Cl)OC |
Origin of Product |
United States |
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